N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the condensation reaction of 2-amino benzothiazoles with other reagents . For instance, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, and 19F NMR spectra can be used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can react with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield different derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point can be determined, and IR spectroscopy can be used to identify functional groups .
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide are often synthesized for their potential biological activities. For example, the synthesis and characterization of related research chemicals and their differentiation from isomers have been detailed, indicating the importance of accurate identification for the study of their pharmacological activities, which remains to be explored (McLaughlin et al., 2016).
Anticancer Activity
Fluoro substituted compounds, including those with benzo[b]pyran and benzothiazole moieties, have been synthesized and tested against various cancer cell lines, showing anticancer activity. Such compounds demonstrate the potential for the development of novel anticancer agents (Hammam et al., 2005).
Antibacterial Agents
Analogous compounds featuring benzo[d]thiazolyl and pyrazol-5-one structures have been designed, synthesized, and evaluated as promising antibacterial agents. Some derivatives displayed significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that the compound may also possess antibacterial properties (Palkar et al., 2017).
Enzyme Inhibition
Thiazole-aminopiperidine hybrid analogs, designed from related structural frameworks, have shown inhibition of the Mycobacterium tuberculosis GyrB enzyme, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Synthetic Methodologies
The development of synthetic methodologies for constructing complex molecules containing fluorobenzothiazole and pyrazole units, as well as studies on their biological evaluations, such as antidiabetic properties, are indicative of the broader applications of these chemical frameworks in medicinal chemistry (T. et al., 2022).
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary depending on their structure and the biological target. Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . They can inhibit the activity of cyclooxygenases (COX-1, COX-2), which play a key role in inflammation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c1-8-5-14(19-15(23)12-6-9(2)24-21-12)22(20-8)16-18-11-4-3-10(17)7-13(11)25-16/h3-7H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBNZVHTOLIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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